molecular formula C23H22O7 B15080962 Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate

Cat. No.: B15080962
M. Wt: 410.4 g/mol
InChI Key: UULDPNRKZOCFLB-UHFFFAOYSA-N
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Description

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate is a complex organic compound with a unique structure that includes a chromenone core, a benzodioxin ring, and a methyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Benzodioxin Ring: The benzodioxin ring is introduced via a cyclization reaction involving catechol derivatives and appropriate reagents.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxyacetate

InChI

InChI=1S/C23H22O7/c1-3-4-15-9-16-20(11-19(15)30-13-22(24)26-2)29-12-17(23(16)25)14-5-6-18-21(10-14)28-8-7-27-18/h5-6,9-12H,3-4,7-8,13H2,1-2H3

InChI Key

UULDPNRKZOCFLB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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